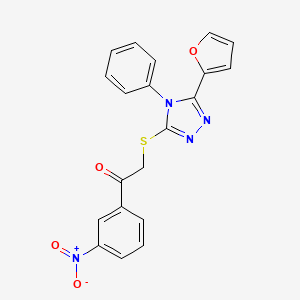

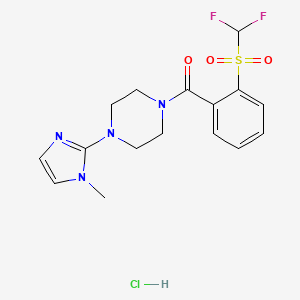

![molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2](/img/structure/B2805596.png)

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H9NO2S2 . It is derived from thienothiophene, which is a compound consisting of two fused thiophene rings . Thienothiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap .

Synthesis Analysis

The synthesis of thienothiophene derivatives often involves cyclization reactions of substituted thiophenes . A study showed the convenience of the Fiesselmann thiophene synthesis for the construction of new aryl-substituted thieno[3,2-b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-b]thiophene core with a carboxamide group attached to one carbon and a 2-hydroxyethyl group attached to the nitrogen of the carboxamide group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on developing synthetic routes and understanding the chemical properties of thieno[3,2-b]thiophene derivatives. For instance, Fuller et al. (1997) reported on large-scale synthesis methods for thieno[3,2-b]thiophene, including its carboxylic acid and polybromo derivatives. They explored reactions involving butyllithium to obtain dilithiated compounds, which were then used to synthesize various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).

Material Science Applications

In material science, thieno[3,2-b]thiophene derivatives have been explored for their potential in organic electronics. Kim et al. (2014) designed and synthesized a new polymer incorporating thieno[3,2-b]thiophene units for organic photovoltaic cells. They investigated its optical bandgap, molecular orbital energy levels, and mesomorphic behavior, demonstrating its utility in high-performance single and tandem organic photovoltaic cells (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

Organic Electronics

The utility of thieno[3,2-b]thiophene derivatives in organic electronics is further supported by Gipson et al. (2009), who synthesized a family of thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens. Their work revealed that these compounds display enantiotropic smectic A phases, indicating potential applications in liquid crystal devices (Gipson, Sampson, & Seed, 2009).

Supramolecular Chemistry

Tso et al. (1998) explored the formation of novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids. Their work demonstrated the ability of these compounds to form complexes through intermolecular hydrogen bonding, which could be significant for developing new materials with specific liquid-crystalline properties (Tso, Wang, Wu, & Lin, 1998).

Orientations Futures

Thienothiophene derivatives have been the subject of academic research due to their potential applications in various fields, including organic electronics, optoelectronics, and materials science . Therefore, “N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” and similar compounds may have potential for future research and development in these areas.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKNRCNSSLPCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

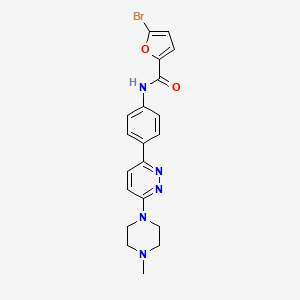

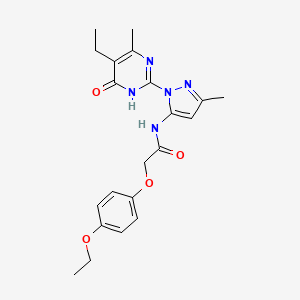

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)

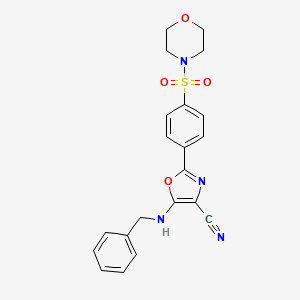

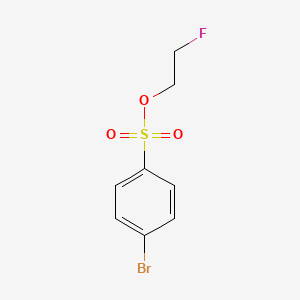

![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

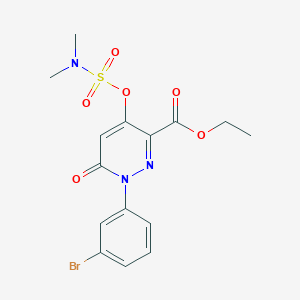

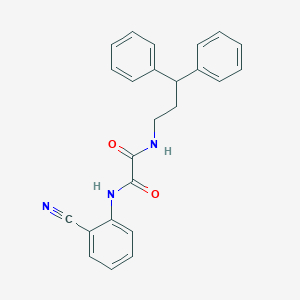

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)

![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)